molecular formula C22H24N4O5 B10987925 N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanamide

N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanamide

Cat. No.: B10987925
M. Wt: 424.4 g/mol
InChI Key: CQQHMIZTVIJBJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL)-4-[4-HYDROXY-2-METHYL-6-OXO-1(6H)-PYRIDINYL]BUTANAMIDE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL)-4-[4-HYDROXY-2-METHYL-6-OXO-1(6H)-PYRIDINYL]BUTANAMIDE involves multiple steps, including the formation of the pyrrolo[2,1-c][1,4]benzodiazepine core and the subsequent attachment of the butanamide side chain. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL)-4-[4-HYDROXY-2-METHYL-6-OXO-1(6H)-PYRIDINYL]BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction conditions such as temperature control and inert atmosphere to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL)-4-[4-HYDROXY-2-METHYL-6-OXO-1(6H)-PYRIDINYL]BUTANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL)-4-[4-HYDROXY-2-METHYL-6-OXO-1(6H)-PYRIDINYL]BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways that lead to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL)-4-[4-HYDROXY-2-METHYL-6-OXO-1(6H)-PYRIDINYL]BUTANAMIDE is unique due to its specific structure, which allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H24N4O5

Molecular Weight

424.4 g/mol

IUPAC Name

N-(6,11-dioxo-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-2-yl)-4-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)butanamide

InChI

InChI=1S/C22H24N4O5/c1-13-10-15(27)12-20(29)25(13)8-3-5-19(28)23-14-6-7-17-16(11-14)22(31)26-9-2-4-18(26)21(30)24-17/h6-7,10-12,18,27H,2-5,8-9H2,1H3,(H,23,28)(H,24,30)

InChI Key

CQQHMIZTVIJBJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1CCCC(=O)NC2=CC3=C(C=C2)NC(=O)C4CCCN4C3=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.